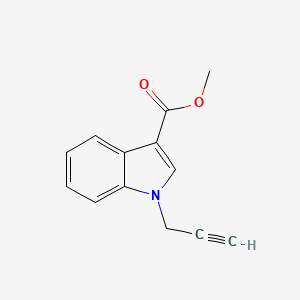

Methyl 1-prop-2-ynylindole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-prop-2-ynylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPDDAJGCKLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-prop-2-ynylindole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.

Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.

Esterification: The indole derivative is then esterified using methanol and an acid catalyst to introduce the methyl ester group at the third position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-prop-2-ynylindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include:

- Oxidized derivatives with ketone or aldehyde groups.

- Reduced derivatives with hydroxyl groups.

- Substituted indole derivatives with various functional groups .

Scientific Research Applications

Methyl 1-prop-2-ynylindole-3-carboxylate has been investigated for its potential in several biological applications:

- Anticancer Properties : Studies have shown that compounds related to indole derivatives exhibit promising anticancer activity. This compound has been evaluated for its effectiveness against various cancer cell lines, including breast and colon cancers. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, demonstrating significant activity that could be harnessed for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available indole derivatives and propargyl bromides.

-

Reactions :

- Nucleophilic Substitution : The reaction between indole and propargyl bromide in the presence of a base facilitates the formation of the desired compound.

- Carboxylation : The introduction of a carboxylate group can be achieved through various methods such as carbon dioxide insertion or using carboxylic acid derivatives.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at a prominent university evaluated the anticancer effects of this compound on human cancer cell lines (HCT116 and MCF7). The compound was shown to inhibit cell growth with IC50 values ranging from 5 to 15 µM, indicating potent activity against these cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition ranging from 12 mm to 20 mm, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of this compound

Mechanism of Action

The mechanism of action of Methyl 1-prop-2-ynylindole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Methyl-1-pentyl-1H-indole-3-carboxylate

Structural Differences :

- Substituent at 1-position : Pentyl (C₅H₁₁) vs. prop-2-ynyl (C≡C-CH₂).

- The prop-2-ynyl group introduces electronic effects (electron-withdrawing via sp-hybridization) and steric constraints, which may alter binding to receptors or enzymes.

Methyl 1-methyl-β-carboline-3-carboxylate

Structural Differences :

- Core Structure : β-carboline (pyrido[3,4-b]indole) vs. simple indole.

- Substituents : Methyl at 1-position vs. prop-2-ynyl.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

Structural Differences :

- Functional Groups : Thiocyanate (S-C≡N) vs. carboxylate ester.

- Substituent : Prop-2-ynyl group is common.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Substituent (1-position) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Methyl 1-prop-2-ynylindole-3-carboxylate* | C₁₃H₁₁NO₂ | Prop-2-ynyl | Not reported | Hypothetical: Drug discovery |

| Methyl-1-pentyl-1H-indole-3-carboxylate | C₁₅H₁₇NO₂ | Pentyl | Not reported | Synthetic cannabinoid research |

| Methyl 1-methyl-β-carboline-3-carboxylate | C₁₂H₁₂N₂O₂ | Methyl | >200 | Alkaloid synthesis |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | Prop-2-ynyl | Not reported | Chemical intermediate |

*Inferred data based on structural analysis.

Research Findings and Implications

- Electronic Effects : The prop-2-ynyl group’s sp-hybridized carbon may withdraw electron density from the indole ring, altering its reactivity in electrophilic substitution reactions compared to alkyl or aryl substituents.

- Crystallography and Hydrogen Bonding : Tools like SHELXL () and hydrogen-bonding analysis () could clarify how the propargyl group influences crystal packing. For example, the triple bond may limit conformational flexibility, favoring specific intermolecular interactions .

Biological Activity

Methyl 1-prop-2-ynylindole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its diverse biological properties. The presence of the prop-2-ynyl group is significant as it may enhance the compound's reactivity and biological efficacy.

1. Anti-inflammatory Activity

A study evaluated a series of indole derivatives, including this compound, for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. The results indicated that compounds with similar structures displayed significant anti-inflammatory properties:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | COX-2 inhibition |

| Indomethacin | 6.71 | COX-2 inhibition |

The IC50 values suggest that this compound may have comparable efficacy to established anti-inflammatory agents like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of this compound was assessed through in vitro studies against various bacterial strains. The results demonstrated promising antibacterial activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

3. Anticancer Activity

Research has also highlighted the anticancer properties of indole derivatives. This compound was tested for its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | TBD |

| MCF7 (breast cancer) | TBD |

The results suggest that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Anti-inflammatory Efficacy

In a recent study, this compound was administered to animal models with induced inflammation. The compound significantly reduced inflammation markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Screening

Another study involved screening various derivatives of indole compounds, including this compound, against clinical isolates of pathogens. The compound exhibited notable activity against resistant strains, highlighting its therapeutic potential in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. What established synthetic routes are available for Methyl 1-prop-2-ynylindole-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves introducing the prop-2-ynyl group to the indole nitrogen via alkylation or coupling reactions. A plausible route includes:

Sonogashira Coupling : Reacting methyl indole-3-carboxylate with propargyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst and a base like triethylamine .

Optimization Strategies : Use Design of Experiments (DOE) to screen parameters (solvent polarity, temperature, catalyst loading). For example, dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents may improve yield. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- Validation : CheckCIF/PLATON to identify outliers in crystallographic data (e.g., ADPs, bond distances) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Adjustments : In SHELXL, refine anisotropic displacement parameters (ADPs) and apply TWIN commands if twinning is detected (e.g., using Hooft/Y statistics) .

- Validation Tools : Compare DFT-optimized structures (e.g., Gaussian/B3LYP) with experimental data. Address outliers (e.g., torsional mismatches) by re-examizing hydrogen bonding or crystal-packing effects .

- Cross-Validation : Overlay experimental and computational models in Mercury (CCDC) to identify conformational differences .

Q. What experimental strategies are recommended to elucidate the biological interaction mechanisms of this compound with target proteins?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to active sites (e.g., ATP-binding pockets in kinases) .

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate binding hypotheses via activity loss .

Q. How should researchers approach the optimization of this compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-Solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Evaluate solubility in buffers (pH 4–8) to identify ionizable groups.

- Derivatization : Synthesize water-soluble analogs (e.g., carboxylate salts, PEGylated derivatives) .

- Analytical Methods : Quantify solubility via HPLC (UV detection) or nephelometry. Assess stability under physiological conditions (37°C, pH 7.4) .

Data Contradiction Analysis

Q. How should researchers address conflicting data between spectroscopic and crystallographic results for this compound?

Methodological Answer:

- Re-examine Sample Purity : Use HPLC-MS to detect impurities (e.g., degradation products) that may skew NMR/IR data .

- Crystallographic Artifacts : Check for disorder in X-ray structures (e.g., partial occupancy of prop-2-ynyl group) using SHELXL’s PART commands .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational flexibility that XRD might not capture .

Methodological Best Practices

- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) and cross-validate with IUCr standards .

- Synthesis : Document reaction conditions comprehensively (catalyst, solvent, temperature) to ensure reproducibility .

- Biological Assays : Include positive/negative controls (e.g., known inhibitors) and report IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.